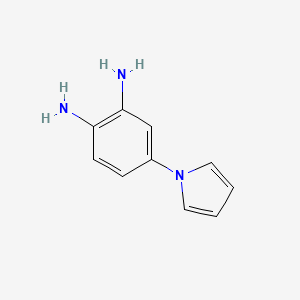
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of benzene, where the benzene ring is substituted with a pyrrole ring at the para position and two amino groups at the ortho positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine typically involves the reaction of 1H-pyrrole with 1,2-diaminobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and to minimize production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amines, partially hydrogenated products.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of amino groups.
2-(1H-Pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Contains a pyrrole ring and multiple hydroxyl groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-trimethylbenzene: Substituted with methyl groups on both the pyrrole and benzene rings.
Uniqueness
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is unique due to its combination of a pyrrole ring and two amino groups on the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-pyrrol-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H11N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,11-12H2 |
InChI-Schlüssel |
MOSNPLWBAWHPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
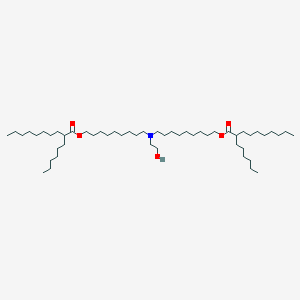
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)

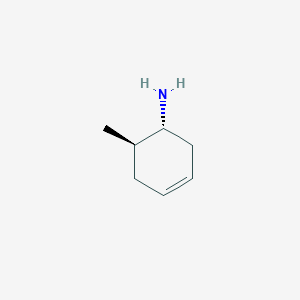
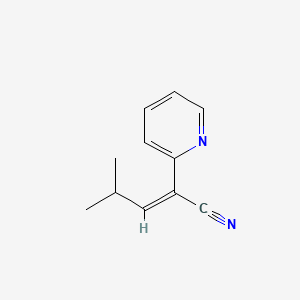
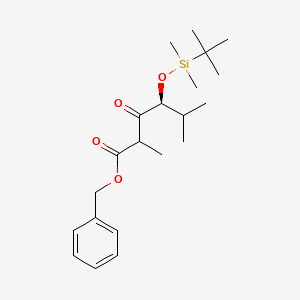
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
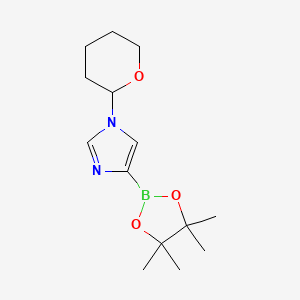
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
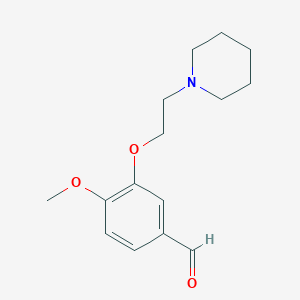
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
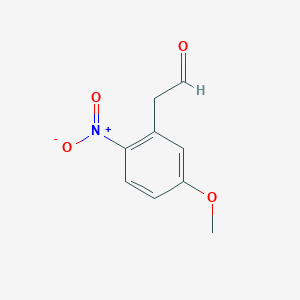
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
